Alachlor OA

Description

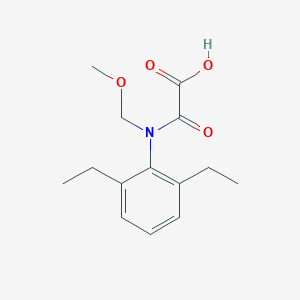

Structure

3D Structure

Properties

IUPAC Name |

2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-10-7-6-8-11(5-2)12(10)15(9-19-3)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCYOELBTPOBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037486 | |

| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171262-17-2 | |

| Record name | Alachlor OA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171262-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of Alachlor Oxanilic Acid

Environmental Factors Influencing Distribution and Persistence

The distribution and persistence of Alachlor (B1666766) Oxanilic Acid (Alachlor OA) in the environment are governed by a complex interplay of chemical properties and environmental factors. As a major metabolite of the parent herbicide Alachlor, its presence and behavior are intrinsically linked to the degradation processes of Alachlor itself. epa.govmdpi.comepa.gov this compound is notably more mobile and persistent in soil and water systems than Alachlor. ca.govepa.gov

Key factors influencing the environmental fate of this compound include soil composition, microbial activity, and conditions within aquatic environments. Research indicates that because this compound possesses a carboxylic acid functional group, it carries a negative charge under typical environmental pH conditions. epa.govepa.govepa.gov This anionic characteristic results in weak adsorption to soil particles, which are often negatively charged, leading to high mobility and an increased potential for leaching into groundwater. epa.govepa.gov

Microbial degradation is the primary pathway for the dissipation of Alachlor from the environment, leading to the formation of metabolites like this compound. mdpi.comepa.govethz.ch Consequently, soil conditions that favor microbial activity, such as moisture and temperature, will influence the rate at which this compound is formed. However, once formed and transported to deeper soil horizons, its persistence may increase due to lower organic matter content and reduced biological activity. ca.gov

Research Findings on Occurrence and Persistence

Numerous studies have documented the widespread occurrence of this compound in both groundwater and surface water, often at higher frequencies and concentrations than the parent Alachlor compound. acs.orgusgs.govdss.go.th This prevalence underscores its stability and mobility in the hydrologic system.

Soil Persistence and Mobility: Field dissipation studies show that while the parent Alachlor has a half-life of approximately 6 to 21 days, its degradation products, including this compound, are more persistent. epa.gov Detections of this compound have been recorded at soil depths of 36 to 48 inches, indicating significant downward movement through the soil profile. epa.govepa.govepa.gov Once these degradates move into subsoils, they tend to persist. epa.govepa.gov The mobility of Alachlor is highly dependent on soil organic matter; in soils with low organic matter (0.7-2.4%), Alachlor is very mobile, whereas in soils with higher organic matter (3.4%), mobility is lower. epa.gov Since this compound is more polar and mobile than Alachlor, it is expected to leach more readily. ca.govusda.gov

Groundwater and Surface Water Occurrence: Monitoring programs have consistently found this compound in water resources. A study in Iowa detected sulfonic and oxanilic acid metabolites of chloroacetanilide herbicides in nearly 75% of groundwater samples, where they were found 3 to 45 times more frequently than the parent compounds. acs.orgusgs.gov

A 2009 study by the California Department of Pesticide Regulation (DPR) monitored 68 wells in several counties. While Alachlor was not detected, its degradates were. Alachlor ethanesulfonic acid (AESA) was found in 16 wells (23%) and this compound (AOXA) was detected in 1 well (2%). ca.gov

Table 1: Detection of Alachlor Degradates in California Wells (2009) This table is interactive. You can sort and filter the data.

| Compound | Wells Detected In | Percentage of Wells (%) | Concentration Range (ppb) |

|---|---|---|---|

| Alachlor Ethanesulfonic Acid (AESA) | 16 | 23% | 0.05 - 1.04 |

| Alachlor Oxanilic Acid (AOXA) | 1 | 2% | 0.06 |

Data sourced from a 2009 DPR study of 68 wells. ca.gov

Similarly, a nationwide study by the U.S. Geological Survey (USGS) found that chloroacetanilide metabolites were widespread. In Iowa surface water, the median total concentration of the six measured metabolites (including this compound) was 6.4 µg/L, significantly higher than the 0.13 µg/L median for the parent compounds. acs.orgusgs.gov

Table 2: Median Concentrations in Iowa Water Samples (1996) This table is interactive. You can sort and filter the data.

| Water Type | Analyte Group | Median Summed Concentration (µg/L) |

|---|---|---|

| Groundwater | Parent Herbicides (Acetochlor, Alachlor, Metolachlor) | <0.05 |

| Groundwater | Six Metabolites (ESA & OA) | 1.2 |

| Surface Water | Parent Herbicides (Acetochlor, Alachlor, Metolachlor) | 0.13 |

| Surface Water | Six Metabolites (ESA & OA) | 6.4 |

Data from a 1996 study in Iowa. usgs.govdss.go.th

Influence of Aquatic Conditions: The transformation of Alachlor and the subsequent formation of its degradates are also affected by conditions in aquatic systems. A study using large outdoor experimental tanks (mesocosms) found that Alachlor degraded most rapidly under anaerobic (oxygen-free) conditions, with a half-life of 9.7 days, compared to 21 days in aerobic systems. usgs.gov The study also monitored this compound and found it was produced in greater quantities than Alachlor ethanesulfonic acid (ESA) under all tested conditions. The highest levels of this compound were generated in stratified, high-nutrient systems. usgs.gov This indicates that nutrient levels and oxygen availability in surface waters can significantly influence the concentration of this compound. usgs.gov

Transformation Pathways and Mechanistic Insights into Alachlor Oxanilic Acid Formation and Degradation

Biotransformation Mechanisms Leading to Alachlor (B1666766) OA

The conversion of alachlor to Alachlor OA is a multi-step process primarily mediated by microbial enzymatic systems. This biotransformation involves a series of reactions that progressively modify the parent alachlor molecule.

Microbial Degradation Pathways of Alachlor

Microbial degradation is the principal mechanism for the dissipation of alachlor in the environment. usda.govnih.gov A diverse range of soil microorganisms, including bacteria and fungi, can metabolize alachlor, often through co-metabolism. envipath.orgethz.ch

Bacteria play a significant role in the initial breakdown of alachlor. A common pathway involves the N-dealkylation of alachlor to form 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). mdpi.com This intermediate can be further transformed into 2,6-diethylaniline (B152787) (DEA). mdpi.com Some bacterial strains, such as Acinetobacter sp. GC-A6, have demonstrated the ability to utilize alachlor as a sole carbon source, degrading it to CDEPA and subsequently to DEA and N-(2,6-diethylphenyl) formamide. mdpi.com

Another crucial bacterial transformation pathway involves the conjugation of alachlor with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes. usda.govnih.gov This initial conjugation is a detoxification step, leading to the formation of an alachlor-GSH conjugate. usda.gov This conjugate is then subject to further enzymatic cleavage, yielding cysteine-glycine (B12064536) and cysteine conjugates. usda.gov Subsequent oxidation of these sulfur-containing intermediates leads to the formation of alachlor ethanesulfonic acid (Alachlor ESA), a direct precursor to this compound. usda.govenvipath.org

Research has shown that various gram-negative bacteria, particularly fluorescent pseudomonads, exhibit significant GST activity and can effectively dechlorinate alachlor. asm.org

Table 1: Key Bacterial Intermediates in Alachlor Degradation

| Intermediate Compound | Role in Pathway |

| 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) | Product of N-dealkylation of alachlor. mdpi.com |

| 2,6-diethylaniline (DEA) | Further degradation product of CDEPA. mdpi.com |

| Alachlor-glutathione conjugate | Initial product of enzymatic conjugation. usda.gov |

| Alachlor-cysteine conjugate | Intermediate following cleavage of the glutathione conjugate. usda.gov |

| Alachlor ethanesulfonic acid (Alachlor ESA) | Precursor to this compound. envipath.org |

Fungi also contribute significantly to the degradation of alachlor. Species such as Chaetomium globosum and Paecilomyces marquandii have been shown to transform alachlor into several metabolites. envipath.orgresearchgate.net Fungal degradation can proceed through different mechanisms than those typically observed in bacteria. For instance, the fungus Cunninghamella elegans metabolizes alachlor through hydroxylation of the arylethyl side chain and N-dealkylation. envipath.org Paecilomyces marquandii has been observed to dechlorinate alachlor primarily through oxidation, leading to mono-, di-, and trihydroxylated byproducts. researchgate.net

The white-rot fungus Phanerochaete chrysosporium has been shown to degrade a significant percentage of alachlor, with studies indicating its extracellular enzymes are capable of this transformation. researchgate.netnih.gov Fungal enzymes like cytochrome P450 and laccase have been implicated in the biotransformation of alachlor by non-ligninolytic fungi such as Trichoderma koningii. researchgate.net

Table 2: Fungal Species Involved in Alachlor Degradation

| Fungal Species | Degradation Capability | Reference |

| Chaetomium globosum | Transforms alachlor into multiple metabolites. | envipath.org |

| Paecilomyces marquandii | Dechlorinates and hydroxylates alachlor. | researchgate.net |

| Cunninghamella elegans | Hydroxylates the arylethyl side chain and performs N-dealkylation. | envipath.org |

| Phanerochaete chrysosporium | Degrades alachlor using extracellular enzymes. | researchgate.netnih.gov |

| Trichoderma koningii | Biotransformation involving cytochrome P450 and laccase. | researchgate.net |

Microbial consortia, comprising multiple bacterial and fungal species, are often more effective in degrading alachlor than single isolates. cas.cn The metabolic activities of different microorganisms can act synergistically to break down the complex herbicide molecule. For example, a bacterial consortium isolated from a contaminated site demonstrated enhanced degradation of alachlor. nih.gov

Specific bacterial isolates have been identified for their notable alachlor degradation capabilities. For instance, Acinetobacter sp. strain GC-A6 can utilize alachlor as its sole carbon and energy source, achieving complete degradation of 100 mg/L within 48 hours. mdpi.com Several Streptomyces strains have also been shown to degrade alachlor, with some strains capable of degrading 60-75% of the initial amount in 14 days. nih.govresearchgate.net

Table 3: Degradation Rates of Alachlor by Specific Microbial Isolates/Consortia

| Microbial Isolate/Consortium | Degradation Rate | Incubation Time | Reference |

| Acinetobacter sp. GC-A6 | 100% of 100 mg/L | 48 hours | mdpi.com |

| Streptomyces sp. (strains LS166, LS177, LS182) | ~60-75% | 14 days | nih.gov |

| Bacterial Consortium | 74% of 6.7 mg/g soil | 30 days | nih.gov |

| Phanerochaete chrysosporium | 54% | Not specified | researchgate.net |

Fungal Biotransformation Mechanisms

Enzymatic Systems Involved in Alachlor Conversion to this compound

The biotransformation of alachlor to this compound is a cascade of enzymatic reactions. The initial and most critical step in one of the major pathways is the conjugation of alachlor with glutathione, catalyzed by glutathione S-transferases (GSTs) . usda.govnih.gov This enzyme is found in a wide range of organisms, including soil bacteria. usda.gov

Following the formation of the alachlor-glutathione conjugate, further degradation is carried out by other enzymes. The process is understood to proceed as follows:

Glutathione S-transferase (GST) catalyzes the nucleophilic substitution of the chlorine atom of alachlor with the thiol group of glutathione. usda.gov

The resulting glutathione conjugate is then sequentially cleaved by peptidases, such as gamma-glutamyltranspeptidase and dipeptidases , to form the cysteine-glycine and subsequently the cysteine conjugate. usda.govasm.org

The alachlor-cysteine conjugate is then further metabolized. A key step involves the oxidation of the sulfur atom and subsequent cleavage of the carbon-sulfur bond, which ultimately leads to the formation of Alachlor Ethanesulfonic Acid (Alachlor ESA) . usda.govenvipath.org

Finally, Alachlor ESA is believed to be oxidized to form Alachlor Oxanilic Acid (this compound) . usda.govenvipath.org The precise enzymatic mechanisms for this final conversion are still an area of active research.

Abiotic Degradation Processes Affecting Alachlor and this compound

While biotransformation is the primary driver of alachlor degradation, abiotic processes can also contribute, albeit generally at a slower rate. envipath.org These non-biological degradation pathways include hydrolysis and photolysis.

Research indicates that alachlor is relatively stable to abiotic hydrolysis and photolysis in aqueous environments and on soil surfaces. envipath.org The major route of its dissipation is considered to be microbially mediated degradation. oup.com However, some spontaneous reactions can occur in water without microbial intervention, including dehalogenation and amide hydrolysis. envipath.org The Fenton reaction, an advanced oxidation process involving iron and hydrogen peroxide, has been shown to effectively degrade alachlor, suggesting that under specific chemical conditions, abiotic degradation can be significant. acs.org

The abiotic degradation of this compound itself is less well-documented, but as a more polar and oxidized molecule compared to the parent alachlor, its susceptibility to further abiotic transformations may differ.

Photolytic Degradation Mechanisms

The direct photolytic degradation of Alachlor Oxanilic Acid is not considered a significant environmental fate process. Its parent compound, alachlor, is stable to photolysis in aqueous media and on soil because its absorption spectrum does not show any significant absorption of light at wavelengths above 290 nm, which is the range of solar radiation reaching the Earth's surface. fishersci.canih.govsigmaaldrich.com While some studies have identified photoproducts of alachlor under laboratory conditions using mercury lamps, these conditions are not always representative of the natural environment. massbank.eu Given that this compound is a product of microbial, rather than photolytic, degradation pathways, and sharing structural similarities with the photolytically stable parent compound, it is inferred to also be resistant to significant photolytic breakdown under typical environmental conditions.

Hydrolytic Stability and Reaction Pathways

This compound is characterized by high hydrolytic stability. Studies on the parent herbicide, alachlor, have shown it to be stable to hydrolysis in buffered solutions across a range of environmentally relevant pH values (pH 5, 7, and 9). fishersci.canih.gov While some slow abiotic hydrolysis of alachlor can occur, microbial metabolism is the dominant degradation mechanism. uni.lusigmaaldrich.com As a major water-soluble metabolite, this compound possesses carboxylic acid functional groups that are generally resistant to hydrolysis under normal environmental conditions. fishersci.ca This inherent stability contributes to its persistence in aqueous environments.

Role of Advanced Oxidation Processes in Environmental Transformations

Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies designed to degrade persistent organic pollutants. Various AOPs, including ozonation (O₃), O₃/H₂O₂ processes, and photocatalysis with titanium dioxide (TiO₂), have been investigated for the removal of the parent compound, alachlor, from water. nih.govnih.gov These processes generate highly reactive hydroxyl radicals (•OH) that can break down the alachlor molecule. epa.gov

Characterization of this compound within Comprehensive Degradation Networks

This compound is one component of a suite of transformation products formed from the degradation of alachlor in the environment. Its presence and concentration are closely linked to those of other related compounds.

Identification of Co-occurring Transformation Products

This compound is rarely found in isolation. It is a key member of a group of acidic metabolites that are the principal breakdown products of alachlor. sigmaaldrich.com The most frequently detected co-occurring transformation products in soil and water include Alachlor ethane (B1197151) sulfonic acid (Alachlor ESA), alachlor sulfinylacetic acid, and 2',6'-diethyloxanilic acid (DM-oxanilic acid). fishersci.canih.gov These metabolites are formed through various biotic pathways in the soil and, due to their chemical properties, often travel together through the environment. fishersci.cauni.lu

Table 1: Major Co-occurring Transformation Products of Alachlor

| Transformation Product | Abbreviation | Typical Environmental Matrix |

|---|---|---|

| Alachlor Ethane Sulfonic Acid | Alachlor ESA | Groundwater, Surface Water, Soil |

| Alachlor Oxanilic Acid | This compound | Groundwater, Surface Water, Soil |

| Alachlor Sulfinylacetic Acid | - | Soil, Groundwater |

| 2',6'-Diethyloxanilic Acid | DM-Oxanilic Acid | Soil, Groundwater |

Persistence and Stability of this compound in Various Environmental Matrices

A defining characteristic of this compound and its fellow acidic metabolites is their high persistence and mobility in the environment, often exceeding that of the parent alachlor molecule. fishersci.casigmaaldrich.com While alachlor has a soil half-life of approximately two to three weeks, its degradates, including this compound, persist for much longer. fishersci.casigmaaldrich.com

These transformation products are very mobile in soils due to their anionic character, which results from their carboxylic or sulfonic acid functional groups. fishersci.ca This high mobility leads to a significant potential for leaching into groundwater. Field studies have confirmed the presence of this compound at considerable soil depths, as far as 36 to 48 inches below the surface. nih.govnih.gov The persistence of these degradates is exacerbated in deeper soil layers where microbial activity is lower. fishersci.ca Consequently, this compound and Alachlor ESA are frequently detected in groundwater monitoring studies, often at higher concentrations and frequencies than the parent alachlor, even years after its use has been curtailed. sigmaaldrich.com

Toxicological Implications and Human Health Risk Assessment of Alachlor Oxanilic Acid

Evaluation of Genotoxicity and Mutagenicity

In Vitro Genotoxicity Assays for Metabolites

In vitro studies have been conducted to assess the genotoxic potential of Alachlor (B1666766) and its metabolites. In a battery of tests, Alachlor itself did not show significant genotoxic potential in mammals. pssj2.jp However, when looking at its metabolites, some have exhibited mutagenic properties.

One study using the Ames Salmonella assay tested five Alachlor metabolites: t-hydroxysulfone, sec-amide p-hydroxy methylsulfone, t-sulfinylacetic acid, t-oxanilic acid (Alachlor OA), and t-sulfonic acid. epa.gov Of these, only the t-hydroxysulfone metabolite was found to be mutagenic in the TA100 strain, both with and without metabolic activation. epa.gov this compound, along with the other tested metabolites, did not show mutagenic activity in this assay. epa.gov

Further investigations into the metabolic activation of Alachlor have shown that it can be converted to a mutagenic metabolite, particularly in the presence of a nasal tissue activation system from rats. oup.com Specifically, an S9 activation system from the olfactory mucosa of Long-Evans rats was able to bioactivate Alachlor, leading to a mutagenic response in the mouse lymphoma assay. oup.com This suggests that target tissue metabolism may play a crucial role in the genotoxicity of Alachlor. oup.com

The table below summarizes the results of in vitro genotoxicity assays for various Alachlor metabolites.

| Metabolite | Assay | Result | Citation |

| Alachlor Oxanilic Acid | Ames Salmonella Assay | Negative | epa.gov |

| t-hydroxysulfone | Ames Salmonella Assay | Positive (TA100 strain) | epa.gov |

| sec-amide p-hydroxy methylsulfone | Ames Salmonella Assay | Negative | epa.gov |

| t-sulfinylacetic acid | Ames Salmonella Assay | Negative | epa.gov |

| t-sulfonic acid | Ames Salmonella Assay | Negative | epa.gov |

| Alachlor | Mouse Lymphoma Assay (with rat olfactory mucosa S9) | Positive | oup.com |

In Vivo Mutagenicity Studies

Studies on Alachlor metabolites, such as Alachlor ethanesulfonic acid (ESA), have shown a lack of genotoxicity. oup.com The ethane (B1197151) sulfonate metabolite of Alachlor did not produce genotoxicity in a battery of tests. oup.com While some in vitro studies have indicated that certain Alachlor metabolites can be mutagenic, this activity does not always appear to be biologically significant in the whole animal. pic.int For instance, the mutagenic activity observed for some metabolites is not thought to be the primary mode of action for the nasal tumors observed in rats. pic.int

Carcinogenic Potential and Mechanistic Considerations for Alachlor Metabolites

Assessment of Non-linear Dose-Response in Carcinogenesis

The carcinogenic potential of Alachlor has been linked to non-genotoxic, threshold-sensitive processes. oup.com This means that adverse effects, such as tumor formation, are not expected to occur below a certain level of exposure. The development of tumors in rats, specifically in the nasal passages, thyroid, and stomach, is believed to happen through mechanisms that have a dose threshold. oup.comnih.gov

For instance, significant increases in stomach and thyroid tumors were only observed at doses that exceeded the maximum tolerated dose (MTD). nih.gov While nasal tumors were observed at doses below the MTD, they were generally benign. nih.gov The U.S. Environmental Protection Agency (EPA) has also noted that for stomach tumors, a "point of departure" could be established at a dose level where no tumor response was seen, with tumors appearing at the next highest dose. epa.gov This supports the concept of a non-linear dose-response relationship for Alachlor-induced carcinogenesis.

Species-Specific Responses in Long-Term Toxicology Studies

Long-term toxicology studies have revealed significant species-specific differences in the carcinogenic response to Alachlor. Chronic administration of Alachlor has been shown to cause nasal, thyroid, and stomach tumors in rats, but it was not found to be carcinogenic in mice. nih.gov

The species-specific nature of nasal tumors in rats has been attributed to differences in metabolism. pssj2.jp The rat nasal tissue has a much higher capacity to metabolize Alachlor and its precursors into a reactive metabolite, diethyl quinoneimine (DEIQ), compared to mice, monkeys, and humans. pssj2.jpnih.gov This metabolite can form protein adducts, leading to cytotoxicity and increased cell proliferation, which are precursors to tumor development. pssj2.jp The in vitro capacity of rat nasal tissue to form DEIQ was found to be significantly higher than that of mouse, monkey, and human tissues. nih.gov This metabolic difference is consistent with the observation of DEIQ-protein adducts in the nasal tissue of rats but not in mice or monkeys, providing a mechanistic basis for the species-specific carcinogenicity. nih.gov

Endocrine Disruption Potential of Alachlor and its Transformation Products

Alachlor and its transformation products have been investigated for their potential to disrupt the endocrine system. Alachlor itself is considered a potential endocrine-disrupting compound. nih.govmdpi.com Some studies have suggested that Alachlor can mimic the hormone 17β-estradiol. mdpi.com

The endocrine disruption potential is not limited to the parent compound; its breakdown products, or metabolites, can also exhibit such effects. beyondpesticides.org Research has shown that for some pesticides, transformation products can have stronger endocrine-disrupting effects than the parent compound. beyondpesticides.org

In the case of Alachlor, the mechanism for the development of thyroid tumors in rats is considered to be an indirect endocrine-mediated process. nih.gov Alachlor is thought to increase the excretion of the thyroid hormone T4, which leads to a feedback mechanism resulting in increased production of thyroid-stimulating hormone (TSH). nih.gov Chronic stimulation of the thyroid by TSH can lead to hyperplasia and eventually tumor formation. nih.gov This non-genotoxic, threshold-based mechanism is generally considered not to be relevant to humans. nih.gov Fungal enzymes, such as laccases, have been shown to be effective in degrading a wide range of endocrine disruptors, transforming them into less harmful compounds and reducing their endocrine-disrupting potential. mdpi.com

Mechanisms of Endocrine System Modulation

While research specifically detailing the mechanisms of endocrine system modulation by this compound is limited, the parent compound, alachlor, has been identified as an endocrine-disrupting chemical (EDC). mdpi.com EDCs can interfere with the body's hormonal systems, potentially leading to adverse health outcomes. They can mimic or block hormones, affecting the normal functions of tissues and organs. The concern is that degradation products like this compound may retain some of the endocrine-disrupting properties of the parent compound. usgs.gov

The parent compound, alachlor, has been reported to mimic the 17β-estradiol hormone. mdpi.com The primary mechanisms of EDCs involve binding to hormone receptors, thereby activating or inhibiting cellular responses that are normally regulated by endogenous hormones. However, the specific interactions of this compound with endocrine receptors and the subsequent signaling pathways have not been extensively elucidated.

Assessment of Hormonal Activity and Pathways

The assessment of the hormonal activity of this compound is often considered in the context of its parent compound, alachlor. The U.S. Environmental Protection Agency (EPA) has evaluated the potential for alachlor to cause estrogenic, androgenic, or thyroid-mediated effects. epa.gov For alachlor, it was determined that the evidence for a hormonal mode of action for tumor formation was not met at doses that were not excessive. epa.gov

Available toxicity data for this compound indicate that its toxicity is much less than that of the parent alachlor. epa.gov This suggests that the hormonal activity of this compound may also be significantly lower. However, the presence of this compound in the environment, often at higher concentrations than the parent compound, necessitates a thorough assessment of its potential to interact with hormonal pathways, even if its potency is lower. science.gov

Human Exposure Pathways and Health Risk Characterization of this compound

The primary pathway for human exposure to this compound is through the consumption of contaminated water. ca.gov

Waterborne Exposure Assessments

This compound, along with Alachlor ethanesulfonic acid (ESA), are the two major metabolites of alachlor. mdpi.com Due to its high water solubility and persistence, this compound is frequently detected in both ground and surface water, sometimes at concentrations higher than the parent herbicide. mdpi.comscience.gov

Numerous monitoring studies have documented the presence of this compound in drinking water sources. For instance, a 2009 study in California detected this compound in one well at a concentration of 0.06 parts per billion (ppb). ca.gov Another study in Iowa found that degradates, including this compound, constituted a significant portion of the total herbicide-related compounds in groundwater, with estimates of the mean concentration for this compound at 1.8 +/- 0.60 µg/L. usgs.govscience.govresearchgate.net Conventional water treatment methods are often ineffective at removing this compound. worldbank.org

Table 1: Detection of this compound in Water Samples

| Location/Study | Sample Type | Detection Status | Concentration |

|---|---|---|---|

| California (2009) ca.gov | Well Water | Detected | 0.06 ppb |

| Iowa (1996) usgs.govscience.gov | Groundwater | Detected | Mean: 1.8 µg/L |

| Maine (2023) maine.gov | Surface Water | Detected | Q (Below reporting limit) |

| Suffolk County, NY (2024) instanturl.net | Drinking Water | Monitored | Not specified |

| New York State ny.gov | Drinking Water | Monitored | Not specified |

Methodologies for Quantitative Risk Estimation of this compound

Quantitative risk estimation for this compound involves assessing its potential to cause adverse health effects based on exposure levels. The U.S. EPA has established methodologies for this purpose. For non-cancer effects, a Reference Dose (RfD) is often used, which is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. For carcinogenic risk, a cancer slope factor is determined. epa.gov

In the case of this compound, the EPA has used the parent compound, alachlor, as a surrogate for assessing cancer risk due to a lack of specific data for the degradate. epa.gov The Health-Based Screening Level (HRL) for this compound, based on cancer risk, was set at 0.4 µg/L. epa.gov For non-cancer effects of the related degradate Alachlor ESA, the critical effect was identified as decreased body weight in rats, leading to an HRL of 1,100 µg/L. epa.gov

The Minnesota Department of Health (MDH) has also provided risk assessment advice for this compound, often referencing the data for Alachlor ESA due to their structural similarities and available toxicity studies. health.state.mn.us The subchronic non-cancer risk assessment advice for Alachlor ESA, and by extension this compound, was established at 100 µg/L. health.state.mn.us

Risk assessments often consider the combined exposure to multiple pesticide degradates, as they frequently co-occur in water sources. usgs.gov However, establishing drinking water standards for many of these degradates, including this compound, is an ongoing process. science.govresearchgate.net

Analytical Methodologies for Alachlor Oxanilic Acid in Environmental Samples

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and critical step in the analysis of Alachlor (B1666766) OA from environmental samples, such as water and soil, is its effective extraction and the cleanup of the sample to remove interfering substances.

For water samples, solid-phase extraction (SPE) is a commonly employed technique. nih.govsciex.com U.S. Environmental Protection Agency (EPA) Method 535 utilizes a nonporous graphitized carbon sorbent for the extraction of Alachlor OA and other acetanilide (B955) degradates from drinking water. nih.gov Another approach involves passing filtered water samples through a preconditioned C-18 column. usgs.gov After adsorption of the analyte, the column is rinsed, and the this compound is eluted with a suitable solvent like methanol (B129727). usgs.gov

In the case of soil samples, a mixture of methanol and water is often used for extraction. oregonstate.edu The resulting extract is then typically subjected to a cleanup and concentration step, frequently using C-18 solid-phase extraction cartridges. oregonstate.edumdpi.com For instance, after extracting alachlor from soil with methanol, the organic phase can be reduced in volume using a rotary evaporator and then rinsed with n-hexane before gas chromatography (GC) analysis. nih.gov

A summary of common extraction techniques is presented below:

| Matrix | Extraction Technique | Sorbent/Solvent System | Key Features |

| Drinking Water | Solid-Phase Extraction (SPE) | Nonporous graphitized carbon | EPA Method 535 standard. nih.gov |

| Surface/Groundwater | Solid-Phase Extraction (SPE) | C-18 | Allows for concentration from large sample volumes. usgs.gov |

| Soil | Solvent Extraction | Methanol/Water | Effective for initial extraction from solid matrix. oregonstate.edu |

| Soil Extract Cleanup | Solid-Phase Extraction (SPE) | C-18 | Removes interferences prior to instrumental analysis. oregonstate.edu |

Chromatographic Separation and Detection Methods

Following extraction and sample preparation, chromatographic techniques are employed to separate this compound from other compounds in the sample, followed by its detection and quantification.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of this compound, as this ionic and non-volatile compound is not well-suited for gas chromatography. usgs.gov HPLC systems equipped with a diode-array detector (DAD) have been successfully used for the determination of this compound in water samples. usgs.govnih.gov These methods can achieve a limit of quantitation (LOQ) of 0.20 µg/L. nih.govresearchgate.net For enhanced sensitivity, HPLC can be coupled with mass spectrometry. usgs.gov this compound can be used as an analytical reference standard in HPLC methods for its estimation in groundwater samples. sigmaaldrich.com

While this compound itself is not typically analyzed by gas chromatography-mass spectrometry (GC-MS) due to its low volatility, GC-MS is a powerful tool for profiling the broader degradation pathway of the parent compound, alachlor. mdpi.comoup.comnih.gov This technique allows for the identification of various alachlor metabolites. mdpi.com For instance, studies have used GC-MS to identify degradation products like 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) and 2,6-diethylaniline (B152787) in bacterial degradation studies of alachlor. mdpi.com A direct aqueous injection GC-MS method has also been developed for the determination of alachlor and its degradation products in water, with minimum detection limits ranging from 0.05 to 1 mg/L in selected ion monitoring (SIM) mode. cabidigitallibrary.org

For the trace analysis of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and specificity. nih.govsciex.comepa.gov This technique is central to EPA Method 535, which is designed for the analysis of alachlor and other acetanilide degradation products in drinking water. nih.govsciex.com LC-MS/MS methods can achieve very low detection limits. For example, a method for the analysis of chloroacetanilide degradation products reported method detection levels ranging from 0.009 to 0.045 µg/L. usgs.gov These methods often operate in negative ion mode and use multiple reaction monitoring (MRM) to enhance selectivity and reduce the possibility of false positives. sciex.comepa.gov

A comparison of the limits of detection for different chromatographic methods is provided below:

| Method | Limit of Quantitation (LOQ) / Detection (LOD) | Matrix |

| HPLC-DAD | 0.20 µg/L (LOQ) | Water |

| HPLC/MS | 0.05 µg/L (LOQ) | Water |

| GC-MS (SIM mode) | 0.05 - 1 mg/L (MDL) | Water |

| LC-MS/MS | 0.009 - 0.045 µg/L (MDL) | Water |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Advanced Spectroscopic and Immunochemical Techniques for Metabolite Detection

Beyond conventional chromatographic methods, other techniques have been explored for the detection of alachlor and its metabolites.

Enzyme-Linked Immunosorbent Assay (ELISA) has been developed as a rapid and cost-effective screening tool for alachlor in water samples. acs.orgnih.gov These immunoassays utilize antibodies that are specific to alachlor and can detect its presence in the parts-per-billion range. acs.org However, a significant drawback of some commercial ELISA kits is the low cross-reactivity of the antibodies with alachlor metabolites, including this compound. nih.gov Despite this, ELISA can be a useful tool for the rapid analysis of a large number of samples, with results often correlating well with traditional chromatographic methods. nih.gov A fluorescence polarization immunoassay (FPIA) has also been developed for the determination of alachlor in various media, with a detection limit of 8 ng/mL. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is an emerging spectroscopic technique that has shown potential for the ultrasensitive detection of alachlor. acs.org By using plasmonic sensors, an enhancement factor of approximately 1 x 10^6 can be achieved, allowing for the detection of alachlor at sub-parts-per-billion levels. acs.org While still in the research phase for routine environmental monitoring, SERS offers a promising avenue for future rapid and highly sensitive detection methods.

Near-infrared spectroscopy has also been investigated for the detection of pesticides like alachlor in aqueous solutions, with detection limits in the parts-per-million range being achieved. researchgate.net

Method Validation and Quality Assurance in Environmental Monitoring

To ensure the reliability and accuracy of analytical data, rigorous method validation and quality assurance (QA) procedures are essential.

Method validation typically involves assessing several key parameters, including:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range. researchgate.net

Accuracy: Determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. nih.govepa.gov For example, HPLC-DAD methods have shown average recoveries of 84% to 112% for chloroacetanilide metabolites in spiked water samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is often expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net

Quality assurance in environmental monitoring also involves the routine analysis of control water samples to check for interferences and contamination from reagents and glassware. epa.gov Furthermore, the use of internal standards is a common practice to correct for variations in extraction efficiency and instrument response. nih.gov Regulatory bodies like the EPA provide detailed guidelines for method validation and quality control to ensure that the data generated is of high quality and suitable for its intended purpose. sciex.commdpi.com

Environmental Remediation and Mitigation Strategies for Alachlor and Its Transformation Products

Bioremediation Approaches for Contaminated Environments

Bioremediation harnesses natural biological processes to break down environmental pollutants. For alachlor (B1666766) and its metabolites, this involves using microorganisms and plants that can metabolize these complex organic molecules.

Bioaugmentation and Biostimulation Techniques

Microbial degradation is a primary pathway for the breakdown of alachlor in the environment. orientjchem.org This process can be enhanced through two key strategies: bioaugmentation and biostimulation.

Bioaugmentation involves introducing specific, pre-selected microorganisms with a high capacity for degrading the target contaminant into the polluted environment. researchgate.net This is particularly useful where the indigenous microbial population lacks the ability to effectively break down the pollutant. researchgate.net Several microbial strains have been identified that can degrade alachlor, including fungi like Chaetomium globosum and bacteria such as Acinetobacter sp. and Streptomyces sp. orientjchem.orgresearchgate.net For instance, a bacterial consortium isolated from corn field soil with a long history of alachlor application demonstrated significant degradation capabilities. nih.govresearchgate.net After a 100-day acclimation period, this consortium achieved 63% alachlor removal, which increased to over 90% with the optimization of nutrients and pH. nih.govresearchgate.net Bioaugmentation of soil with such a consortium was shown to significantly enhance the degradation rate compared to uninoculated soils. nih.govresearchgate.net

Biostimulation , on the other hand, involves modifying the environment to stimulate the activity of indigenous microorganisms capable of remediation. medcraveonline.com This is often achieved by adding nutrients, electron acceptors, or other limiting substances. medcraveonline.comresearchgate.net Studies have shown that the addition of specific carbon and nitrogen sources can significantly boost alachlor biodegradation. nih.govresearchgate.net In one study, a bacterial consortium's ability to reduce alachlor was enhanced to 85% with glucose and sodium citrate (B86180) as carbon sources, and up to 94% with ammonium (B1175870) nitrate (B79036) as a nitrogen source. nih.govresearchgate.net Combining landfarming with the addition of organic materials like sewage sludge or corn meal has also been shown to stimulate soil bioactivity and the dissipation of herbicides, including alachlor. researchgate.netnih.gov

Interactive Table: Effect of Biostimulation on Alachlor Degradation

| Stimulant Added | Initial Alachlor | Degradation/Reduction Rate | Reference |

|---|---|---|---|

| Glucose & Sodium Citrate | Not specified | 85% reduction | nih.govresearchgate.net |

| Ammonium Nitrate | Not specified | 94% reduction | nih.govresearchgate.net |

| Sewage Sludge & Corn Meal | >20-100 mg/kg | Significant dissipation | researchgate.netnih.gov |

Phytoremediation Potential for Metabolite Uptake and Degradation

Phytoremediation is a cost-effective, plant-based technology used to remove, degrade, or stabilize contaminants in soil, sediment, and water. massbank.eu For organic pollutants like alachlor and its metabolites, several mechanisms are involved, including phytodegradation (breakdown by plant enzymes), rhizodegradation (breakdown by microbes in the root zone), and phytoaccumulation (uptake into plant tissues). gdut.edu.cn

Plants possess enzymes, such as cytochrome P450 and glutathione (B108866) S-transferases, that are involved in the detoxification of foreign compounds (xenobiotics). massbank.eu The transfer of genes for detoxifying enzymes, such as glutathione S-transferases from maize into tobacco plants, has been shown to confer significantly higher tolerance to alachlor, suggesting a potential application in remediating contaminated fields. massbank.eu

Furthermore, the rhizosphere, the soil region immediately surrounding plant roots, is a hotbed of microbial activity. Plants release exudates that can stimulate microbial populations, enhancing the breakdown of contaminants—a process known as rhizodegradation. gdut.edu.cn While direct research on the phytoremediation of Alachlor OA is limited, the principles governing the uptake and degradation of the parent compound and other organic pollutants are applicable. For instance, a combined plant-microorganism system using corn and the fungus Trichoderma harzianum H12 achieved an 85.9% degradation rate for alachlor in contaminated soil, demonstrating the potential of integrated approaches. tandfonline.comtandfonline.com

Advanced Physicochemical Treatment Technologies

When biological methods are too slow or insufficient, advanced physicochemical technologies offer powerful alternatives for the rapid degradation and removal of alachlor and its transformation products.

Oxidative Degradation Processes (e.g., Ozonation, Fenton, Photocatalysis)

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive chemical species, primarily the hydroxyl radical (•OH). taltech.ee These radicals are powerful, non-selective oxidizing agents that can break down a wide range of persistent organic pollutants, including alachlor and its metabolites, into simpler, less toxic compounds. nih.govresearchgate.net

Ozonation: Treatment with ozone (O₃), alone or combined with hydrogen peroxide (H₂O₂), has been shown to effectively degrade alachlor. nih.gov The process works through the oxidation of the molecule's side chains and the cleavage of its benzene (B151609) ring. nih.gov While direct ozonation can degrade 94% of alachlor within 30 minutes, complete mineralization is slower. nih.gov The effectiveness of ozonation can be influenced by water chemistry, such as pH and the presence of other organic matter. lsu.eduresearchgate.net

Fenton and Photo-Fenton Processes: The Fenton reaction uses hydrogen peroxide and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. nih.gov This process is highly effective for alachlor degradation, with enhanced sono-Fenton processes achieving nearly 100% removal. nih.gov The photo-Fenton process, which combines the Fenton reaction with UV light, can further accelerate degradation and mineralization. researchgate.net Studies have shown that the photo-Fenton process is faster at removing and mineralizing alachlor compared to other AOPs like TiO₂ photocatalysis. researchgate.net The efficiency of the Fenton reaction can be significantly enhanced by substances that promote the Fe(III)/Fe(II) cycle, such as protocatechuic acid or hydrothermal carbon. gdut.edu.cnnih.gov

Photocatalysis: This process typically involves a semiconductor catalyst, like titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that produce hydroxyl radicals. orientjchem.orgnih.gov TiO₂-based photocatalysis has proven effective for degrading alachlor, following pseudo-first-order kinetics. orientjchem.orgnih.govtechno-press.org The rate of degradation is influenced by catalyst loading, pH, light intensity, and temperature. orientjchem.orgmdpi.com Combining photocatalysis with sonolysis (ultrasound) can create a synergistic effect, enhancing the degradation rate. techno-press.org

Interactive Table: Comparison of AOPs for Alachlor Degradation

| AOP Method | Conditions | Efficacy | Reference |

|---|---|---|---|

| Ozonation (O₃) | Acidic pH, 30 min | 94% degradation | nih.gov |

| O₃/H₂O₂ | pH 7, 20°C | Effective degradation, identifies byproducts | nih.gov |

| Sono-Fenton | High ultrasonic power, low pH | ~100% degradation | nih.gov |

| Photo-Fenton | UV irradiation | Faster removal than TiO₂ photocatalysis | researchgate.net |

| UV/TiO₂ Photocatalysis | Optimal catalyst load, pH, light | >95% degradation | orientjchem.orgmdpi.com |

| UV/H₂O₂ | 1 mg/L H₂O₂, low UV fluence | >97% degradation | srce.hr |

Adsorption-Based Removal Systems (e.g., Biochar Applications)

Adsorption is a physical process where contaminants are removed from a liquid or gas phase by adhering to the surface of a solid material. Biochar, a charcoal-like substance produced from the pyrolysis of biomass, has emerged as a highly effective and sustainable adsorbent for pesticides.

Biochar possesses a porous structure and a large surface area with various functional groups, which allows it to effectively adsorb and trap organic molecules like alachlor. techno-press.org Studies have demonstrated that biochar derived from agricultural waste, such as wheat grains, can remove between 76% and 94% of alachlor from water, depending on the initial concentration. techno-press.org The maximum adsorption capacity of wheat grain biochar for alachlor was found to be 1.94 mg/g. techno-press.org

The adsorption mechanism involves both the physical filling of micropores and chemical interactions between the pesticide molecules and the functional groups on the biochar surface. techno-press.org Amending soil with biochar has been shown to increase alachlor sorption by a factor of 4 to 33, thereby reducing its mobility and potential for leaching into groundwater. While this increased sorption can slow down microbial degradation, it is a critical mechanism for immobilizing the contaminant and preventing its spread.

Integrated Remediation Strategies for Complex Environmental Matrices

Given the complexity of contaminated sites, where both the parent compound and its various transformation products may be present in soil and water, a single remediation technique is often insufficient. Integrated strategies that combine biological and physicochemical methods can offer a more comprehensive and effective solution.

For example, AOPs like ozonation or the Fenton process can be used as a pre-treatment step to break down recalcitrant parent compounds like alachlor into more biodegradable intermediates. acs.org These intermediates can then be more readily mineralized by microorganisms through subsequent bioremediation. acs.org The enhanced sono-Fenton process, for instance, has been shown to be effective in degrading alachlor to a point where the treated wastewater can be passed to a biological treatment unit for final polishing. nih.gov

Similarly, the combination of phytoremediation with microbial degradation (plant-assisted bioremediation) is a powerful integrated approach. tandfonline.comtandfonline.com Plants can help contain and take up contaminants while their root systems support a thriving microbial community that enhances the breakdown of pollutants in the rhizosphere. gdut.edu.cn Combining adsorption technologies like biochar with bioremediation can also be beneficial; biochar can immobilize the bulk of the contamination, preventing further migration, while microbial processes slowly degrade the bound residues.

Regulatory Frameworks, Risk Management, and Future Research Directions

National and International Regulatory Status of Alachlor (B1666766) and its Metabolites

The regulation of the herbicide alachlor and its transformation products, including alachlor oxanilic acid (OA), is multifaceted, involving various national and international bodies. Due to concerns over its potential health and environmental impacts, alachlor's use has been banned or severely restricted in several regions. For instance, the European Union has prohibited the use of plant protection products containing alachlor since 2006, and it is not included in the list of authorized active ingredients. pic.int Similarly, Canada cancelled all product registrations for alachlor as of December 31, 1985, due to its carcinogenic potential and the availability of lower-risk alternatives. pic.int In the United States, alachlor is classified as a restricted use pesticide and the Environmental Protection Agency (EPA) has established a Maximum Contaminant Level (MCL) for the parent compound in drinking water. wikipedia.orgillinois.gov

These regulatory actions on the parent compound have direct implications for its metabolites. The presence of alachlor metabolites in groundwater is a specific concern that has been noted in regulatory assessments. pic.int

Globally, the establishment of specific drinking water standards for individual pesticide metabolites like alachlor OA is not as common as for the parent compounds. However, frameworks exist to manage them.

United States: The U.S. EPA has set a Maximum Contaminant Level (MCL) of 2 parts per billion (ppb), or 0.002 mg/L, for alachlor in drinking water. wikipedia.orgepa.gov The agency also established a non-enforceable Maximum Contaminant Level Goal (MCLG) of zero for alachlor, citing evidence of potential cancer risk from a lifetime of exposure above the MCL. wikipedia.orgepa.gov While these standards apply specifically to the parent compound, the EPA monitors for major metabolites like this compound and alachlor ethanesulfonic acid (ESA) to inform potential future regulation. epa.govepa.gov

European Union: The EU has a comprehensive approach under its Drinking Water Directive. It sets a general standard for pesticides in drinking water, stipulating a maximum concentration of 0.1 µg/L for any individual pesticide, including its relevant metabolites, degradation, and reaction products. pic.int A total concentration of 0.5 µg/L is set for all pesticides and their metabolites detected. pic.int This precautionary approach ensures that metabolites of concern are covered even if not individually named.

The U.S. EPA uses the Contaminant Candidate List (CCL) to identify contaminants that are known or anticipated to occur in public water systems and may require regulation under the Safe Drinking Water Act (SDWA). epa.govfederalregister.gov

Both Alachlor Oxanilic Acid (OA) and Alachlor Ethanesulfonic Acid (ESA) were included on the EPA's Contaminant Candidate List 3 (CCL 3) and the subsequent Contaminant Candidate List 4 (CCL 4) . epa.govepa.govfederalregister.govfederalregister.govamwa.net Their inclusion signifies that they are environmental degradates of alachlor that have been detected in public water systems and are prioritized for further research and data collection. epa.govmdpi.com The implications of being listed on the CCL are significant:

Increased Monitoring: Listing encourages more widespread monitoring to better understand the frequency and concentration at which these metabolites occur in the nation's drinking water sources.

Research Focus: It triggers further research into the potential human health effects of the contaminants.

Regulatory Consideration: Based on the data gathered on occurrence and health effects, the EPA must determine whether or not to regulate at least five contaminants from each CCL with a national primary drinking water regulation. federalregister.gov

The presence of this compound and ESA on these lists underscores a regulatory acknowledgment of their prevalence and the need to evaluate the potential risks they may pose independently of the parent alachlor compound. mdpi.com

Drinking Water Quality Standards and Guidelines for Metabolites

Ecological and Human Health Risk Management Practices for Alachlor Transformation Products

Risk management for alachlor transformation products like this compound is largely tied to the management of the parent herbicide. The primary strategy to reduce environmental loading and potential exposure is to control the source.

Bans and Restrictions: The most stringent risk management practice is the complete ban on the use of alachlor, as implemented in the European Union and Canada. pic.intwikipedia.org This effectively stops the introduction of new quantities of alachlor into the environment, thereby preventing the formation of further OA and other metabolites.

Water Treatment Technologies: For water systems where contamination is already present, effective treatment methods are a key risk management tool. Granular activated carbon (GAC) filtration is a recognized method for reducing alachlor in drinking water to below the 2 ppb standard. illinois.govoregon.gov This technology is also effective at removing its organic metabolites, such as this compound.

Agricultural Best Management Practices (BMPs): In regions where alachlor use is still permitted, BMPs aim to minimize runoff and leaching from agricultural fields. These practices include using the herbicide at the lowest effective application rate, avoiding application before heavy rainfall, and using buffer strips of vegetation around fields to capture runoff.

A significant challenge in the risk management of transformation products is that they can have different chemical properties and toxicological profiles compared to the parent compound, which may require distinct assessment and management strategies. researchgate.net Concern has been identified regarding the fate and behavior of alachlor in the environment, particularly the formation of a wide variety of degradation products, some of which are of toxicological concern. pic.int

Identified Knowledge Gaps and Emerging Research Areas

Despite regulatory actions and research, significant knowledge gaps remain concerning alachlor metabolites, driving the direction of future research.

While alachlor's environmental fate has been studied, the long-term behavior of its major metabolites like this compound is less understood. Alachlor itself is known to be relatively stable in water and can persist, with a reported half-life of 808 to 1518 days in water. mdpi.com Its metabolites are also frequently detected in groundwater and surface water, sometimes years after the parent compound's use was discontinued. mdpi.com

Key research questions that remain include:

The ultimate persistence and mobility of this compound in various soil types and aquatic systems.

The potential for this compound to be further transformed into other, yet unidentified, byproducts.

The complete degradation pathway and the factors influencing its rate of breakdown under different environmental conditions, such as anaerobic (oxygen-free) conditions found in some groundwater. wikipedia.org

Predicting the behavior of pesticides and their metabolites under the denitrifying conditions typical of groundwater is a noted scientific and practical issue. mdpi.com

A primary knowledge gap is the lack of comprehensive toxicological data for many of alachlor's transformation products. pic.int While the parent compound alachlor has been classified as "likely to be carcinogenic to humans at high doses," the specific health effects of chronic, low-level exposure to its metabolites are not as well-defined. pssj2.jpfederalregister.gov

Research on the alachlor ESA metabolite indicated that its subchronic and developmental toxicity are low and substantially lower than the parent alachlor. nih.govoup.com However, for other metabolites, including this compound, the toxicological database is less complete. The European Community's assessment noted that while some soil metabolites showed no evidence of toxicity, the toxicity and genotoxicity of others could not be adequately tested due to insufficient data, leaving uncertainty about their potential risk. pic.int

Emerging research areas focus on:

Conducting comprehensive, long-term toxicity and carcinogenicity studies on this compound and other key metabolites.

Investigating potential non-genotoxic mechanisms of toxicity, as have been identified for the parent compound. oup.com

Understanding the comparative toxicology of different metabolites to determine which pose the greatest risk and should be prioritized for regulation and management. researchgate.net

Addressing these knowledge gaps is crucial for conducting accurate risk assessments and ensuring that regulatory standards for drinking water and environmental protection are adequately protective of public and ecological health. researchgate.net

Development of Novel and Sustainable Remediation Technologies

The remediation of pesticide-contaminated soil and water is crucial for environmental protection. While much of the research has focused on the parent compound, alachlor, the principles and technologies are being extended to address its persistent metabolites like this compound. Sustainable remediation aims to remove contaminants using cost-effective, efficient, and environmentally friendly methods. ijiset.com

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are recognized as effective technologies for treating water contaminated with recalcitrant organic pollutants like pesticides. mdpi.com These methods utilize highly reactive hydroxyl radicals (•OH) to break down complex molecules. mdpi.comsrce.hr

Ozonation and Catalytic Ozonation: Studies on alachlor have shown that ozonation can effectively degrade the parent compound, although complete mineralization to CO2 can be limited. nih.gov Catalytic ozonation, for example using a Cu/Al2O3 honeycomb catalyst, has been shown to significantly enhance the total organic carbon (TOC) removal rate of alachlor solutions, indicating more complete mineralization. nih.gov Research is needed to determine the efficacy of these AOPs for the degradation of the more polar this compound metabolite.

Photocatalysis: Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO2) is a promising AOP. mdpi.commdpi.com Studies on alachlor have demonstrated high removal efficiencies (up to 98.44%) using TiO2 nanoparticles under UV irradiation. mdpi.comtandfonline.com The process involves the generation of hydroxyl radicals on the catalyst surface when illuminated with photons. orientjchem.org The degradation of alachlor via photocatalysis has been found to follow pseudo-first-order kinetics. srce.hrmdpi.com Given that this compound is a product of alachlor's initial breakdown, investigating the complete mineralization of the parent compound through photocatalysis inherently includes the degradation of its intermediates. Future work should focus specifically on the photocatalytic degradation kinetics and pathways of this compound itself.

Adsorption-Based Technologies

Adsorption is a widely used method for removing pollutants from water due to its simplicity, high efficiency, and the potential for using low-cost, sustainable materials. mdpi.com

Biochar: Biochar, a carbon-rich material produced from the pyrolysis of organic waste, has emerged as a sustainable adsorbent. mdpi.com Studies have shown that biochar derived from agricultural residues like wheat grains can effectively remove alachlor from water, with removal efficiencies reaching up to 94%. mdpi.com The adsorption process is influenced by the biochar's microporous structure and surface functional groups. mdpi.com While direct studies on this compound are limited, the principles of chemical adsorption suggest biochar could be effective for this more polar metabolite. Research has shown that biochar amendments to soil can increase alachlor sorption by 4 to 33 times, thereby reducing its availability for transport and degradation. usda.gov This suggests a potential for in-situ remediation to prevent the leaching of both alachlor and its subsequent metabolite, this compound.

Interactive Data Table: Alachlor Adsorption on Biochar

This table presents kinetic model parameters for the sorption of alachlor on wheat grain biochar, indicating a chemical adsorption mechanism.

| Kinetic Model | Parameters | Value | Unit | R² |

| Pseudo-first-order | qₑ₁ (exp) | 1.58 | mg/g | 0.966 |

| k₁ | 0.019 | 1/min | ||

| Pseudo-second-order | qₑ₂ (calc) | 1.592 | mg/g | 0.999 |

| k₂ | 0.041 | g/(mg·min) |

Source: Adapted from research on crop-derived biochar. mdpi.com

Nanomaterials: Nanotechnology offers innovative solutions for environmental remediation through the use of nanoparticles with high surface area and reactivity. researchgate.netacs.org Nanoscale zero-valent iron (nZVI) has been successfully used for the reductive dechlorination of alachlor, rapidly and completely degrading it to a less toxic form. researchgate.net Other nanomaterials, such as those based on TiO2, are used in photocatalysis. mdpi.comtandfonline.com The potential of various nano-composites to adsorb and degrade pesticide metabolites is an active area of research, aiming to provide more efficient and targeted remediation solutions. researchgate.net

Bioremediation and Phytoremediation

Bioremediation: This approach uses microorganisms to break down environmental pollutants. tandfonline.com Microbial degradation is a primary pathway for alachlor dissipation in the environment. envipath.orgusda.gov Specific strains of bacteria and fungi have been identified that can degrade alachlor, often through co-metabolism. envipath.org The degradation pathway often involves the formation of this compound. envipath.orgusda.gov Future research should focus on isolating and engineering microbial consortia that can not only transform alachlor but also completely mineralize its persistent metabolites like this compound.

Phytoremediation: This technology uses plants and their associated rhizosphere microbes to remove, degrade, or stabilize contaminants. ijiset.com Plants can absorb contaminants and metabolize them through various enzymatic pathways. nih.gov For chloroacetanilide herbicides like alachlor, the primary metabolic reaction in tolerant plants is conjugation with glutathione (B108866), mediated by glutathione S-transferases (GSTs). nih.gov This process is a key step in detoxification. nih.gov Transgenic plants overexpressing specific enzymes, such as maize GSTs, have shown higher tolerance to alachlor, suggesting their potential for phytoremediation of contaminated fields. ijiset.comcsic.es Research into phytoremediation should evaluate the uptake and degradation capacity of various plants for this compound specifically.

Advanced Predictive Modeling for Environmental Behavior and Assessment

Predictive models are essential tools for understanding and forecasting the environmental fate of contaminants like this compound, enabling better risk assessment and management strategies.

Environmental Fate and Transport Models

Given that this compound is a major metabolite of alachlor, models predicting the parent compound's fate are a starting point. usda.gov this compound is more polar and mobile than its parent compound. epa.govpic.int Its anionic character under normal environmental pH contributes to its high mobility in soils and its potential to leach into groundwater. epa.gov

Leaching Models: Models like the Pesticide Root Zone Model (PRZM) and the Leaching Estimation and Chemistry Model (LEACHM) are used to estimate the transport of pesticides and their metabolites through the soil profile. epa.govepa.gov Studies using these models have confirmed that alachlor metabolites can leach through the soil. researchgate.net For instance, monitoring has detected this compound at significant depths in the soil, and it is frequently found in groundwater in agricultural areas. researchgate.net Future modeling efforts must be refined with specific input parameters for this compound, such as its sorption coefficient (Kd) and degradation half-life, to accurately predict its leaching potential under various soil and climate conditions.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are computational tools that relate the chemical structure of a compound to its physicochemical properties and biological activities, including toxicity. psu.edunih.gov These in-silico models can predict the potential toxicity of chemicals, including pesticide metabolites, without extensive laboratory testing. nih.govescholarship.org

Toxicity Prediction: QSAR modeling has been applied to pesticide metabolites, including this compound, to screen for potential developmental or reproductive toxicity. nih.gov Some assessments have suggested that certain alachlor metabolites are less toxic to aquatic organisms than the parent compound. epa.gov However, one study using the Microtox assay found that hydroxyalachlor, another metabolite, was more acutely toxic than alachlor itself, highlighting the importance of assessing each metabolite individually. tandfonline.com The development and validation of robust QSAR models specifically for this compound are needed to provide reliable toxicity predictions, which are crucial for setting regulatory limits and conducting accurate environmental risk assessments. pic.intwho.int

Interactive Data Table: Predicted vs. Observed Toxicity

This table illustrates the concept of using QSAR models to predict chemical toxicity for different species, which is a key component of advanced environmental assessment.

| Chemical | Species | Descriptor 1 | Descriptor 2 | Descriptor 3 | Toxicity (LC₅₀) | Data Source |

| Alachlor | X. laevis | 3.17E+03 | 3.11E+02 | -1.44E+00 | - | QSAR Predicted |

| Atrazine | D. magna | 2.50E+03 | 1.89E+02 | -1.10E+00 | 1.20E+04 | Experimental |

| Carbofuran | O. mykiss | 4.11E+03 | 4.50E+02 | -2.01E+00 | 2.20E+02 | Experimental |

Source: Data concept from a study on QSAR modeling for pesticides. nih.gov

The integration of these advanced predictive models into regulatory frameworks is essential for a comprehensive environmental risk assessment of this compound. By combining fate and transport models with QSAR-based toxicity predictions, a more complete picture of the potential risks posed by this metabolite can be developed, guiding future risk management decisions and the development of targeted remediation strategies.

Q & A

Q. What analytical methods are recommended for detecting and quantifying Alachlor OA in environmental matrices?

this compound, a primary degradate of the herbicide alachlor, requires sensitive analytical techniques due to its low environmental concentrations. High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detectors is widely used, as outlined in EPA Methods 550/550.1 for liquid-liquid extraction and analysis . Batch experiments with soil samples, such as those conducted by Ma and Selim (1994), provide protocols for adsorption studies using varying alachlor concentrations and reaction times, which can be adapted for OA detection .

Q. How does this compound persist in groundwater systems, and what factors influence its degradation?

this compound’s persistence depends on electron acceptor conditions (e.g., aerobic, denitrifying) and microbial activity. Studies under simulated groundwater conditions show that OA can form transient metabolites like acetyl alachlor and diethyl aniline, with degradation rates varying by redox environment . For instance, sulfate-reducing and methanogenic systems favor acetyl alachlor formation, while abiotic processes may dominate in low-biomass settings .

Q. What experimental designs are effective for assessing this compound adsorption in soil-water systems?

Batch adsorption experiments using air-dried soil mixed with alachlor solutions (e.g., 0.5–50 mg/L in 0.01 N CaCl₂) and varying reaction times (1–528 hours) are critical. Centrifugation and HPLC analysis of supernatants help quantify adsorption kinetics and isotherm models (e.g., Freundlich, Langmuir) . Duplicate trials and controlled pH/ionic strength are essential for reproducibility .

Q. How is dermal exposure to this compound quantified in occupational health studies?

Dermal patch sampling, as per EPA guidelines, involves calculating exposure (µg/h) by dividing patch concentrations by area and exposure duration, then scaling to standard body surface area. SPSS or similar tools analyze data distributions, though limitations exist (e.g., exclusion of chest data due to participant discomfort) .

Advanced Research Questions

Q. What contradictions exist in this compound’s carcinogenic risk assessment, and how can they be resolved?

While alachlor is a suspected carcinogen, its OA degradate lacks direct epidemiological data. A 1996 cohort study of alachlor-exposed workers found no elevated cancer incidence, but this may not reflect OA-specific risks due to exposure misclassification . Advanced metabolomics and in vitro assays are needed to isolate OA’s toxicological profile .

Q. How do redox conditions and microbial consortia influence this compound’s transformation pathways?

Under methanogenic conditions, OA degrades via reductive dechlorination, whereas aerobic systems favor oxidative pathways. Metabolite profiling reveals acetyl alachlor as a key intermediate in sulfate-rich environments, but its persistence varies with microbial diversity . Conflicting results in lab vs. field studies highlight the need for metagenomic integration to identify keystone degraders .

Q. What methodological challenges arise in reconciling batch experiment data with field observations of this compound transport?

Batch studies (e.g., 10 g soil/20 mL solution) often underestimate field-scale heterogeneity, such as preferential flow or soil organic matter variations. Discrepancies between data sets I (1–10 mg/L, 1–512 h) and II (0.5–50 mg/L, 24–528 h) suggest concentration-dependent nonlinear adsorption, requiring stochastic modeling to predict OA mobility .

Q. How effective are advanced oxidation processes (AOPs) in mineralizing this compound in contaminated water?

Non-thermal plasma (NTP) treatment generates reactive oxygen species (ROS) that degrade OA, achieving >90% removal in batch systems. However, continuous flow processes face challenges in ROS stability and byproduct formation (e.g., chlorinated intermediates), necessitating LC-MS/MS for pathway validation . UV-C/H₂O₂ and UV-C/S₂O₈²⁻ systems also show pH-dependent efficacy, with sulfate radicals outperforming hydroxyl radicals at neutral pH .

Q. What statistical approaches are optimal for analyzing conflicting datasets on this compound’s environmental fate?

Multivariate analysis (e.g., ANOVA, principal component analysis) can resolve contradictions between lab and field data. For example, SPSS-based descriptive statistics help identify outliers in exposure studies, while response surface modeling (RSM) optimizes degradation parameters (e.g., pH, oxidant ratio) in AOPs .

Q. How can experimental designs address knowledge gaps in this compound’s long-term ecotoxicological impacts?

Chronic toxicity assays using standardized organisms (e.g., Daphnia magna, Lemna minor) under simulated environmental conditions (e.g., low OA concentrations, seasonal temperature fluctuations) are critical. Supporting data should include metabolite profiling and genomic endpoints (e.g., oxidative stress biomarkers) to assess sublethal effects .

Methodological Notes

- Data Reproducibility : Reference EPA methods and peer-reviewed protocols (e.g., batch adsorption , HPLC ) to ensure consistency.

- Contradiction Management : Use meta-analysis frameworks to reconcile lab-field discrepancies, emphasizing exposure duration and matrix effects .

- Advanced Techniques : Integrate omics (metagenomics, metabolomics) with traditional assays to elucidate OA’s degradation mechanisms and ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products